molecular formula C18H20N6O3S B3581635 N-[4-(1-azepanylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(1-azepanylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3581635
M. Wt: 400.5 g/mol
InChI Key: SNDXICWGNMGUDP-UHFFFAOYSA-N
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Description

“N-[4-(1-azepanylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a compound with the molecular formula C18H20N6O3S . It’s part of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines typically involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, generating an intermediate compound. This intermediate is then converted to the final [1,2,4]triazolo[1,5-a]pyrimidine compound in phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two additional nitrogen atoms in the pyrimidine ring .

Mechanism of Action

While the exact mechanism of action for this specific compound is not reported, compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class are known to exhibit a variety of biological activities. They can bind to various enzymes and receptors in biological systems, leading to their diverse biological effects .

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c25-17(16-21-18-19-10-5-13-24(18)22-16)20-14-6-8-15(9-7-14)28(26,27)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDXICWGNMGUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(1-azepanylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-[4-(1-azepanylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-[4-(1-azepanylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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N-[4-(1-azepanylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
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N-[4-(1-azepanylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
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N-[4-(1-azepanylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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